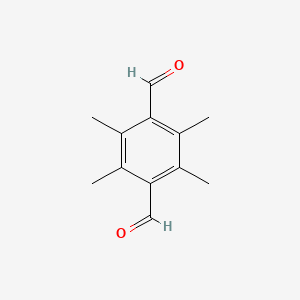

2,3,5,6-Tetramethylterephthalaldehyde

描述

Significance and Research Context in Organic Synthesis

In the realm of organic synthesis, 2,3,5,6-tetramethylterephthalaldehyde is significant due to its role as a specialized building block. The presence of two reactive aldehyde groups allows for a variety of chemical transformations, primarily condensation reactions. The methyl groups on the aromatic ring influence the compound's electronic properties and solubility, and they provide steric hindrance that can direct the geometry of resulting macromolecular structures. This steric control is crucial in creating materials with well-defined pores and architectures. While not as broadly studied as its unsubstituted or fluorinated counterparts, its importance lies in the specific structural characteristics it imparts to target molecules, such as polymers and macrocycles.

Role as a Versatile Dialdehyde (B1249045) Building Block

The primary role of this compound in materials science is that of a versatile dialdehyde building block, or "linker." Dialdehydes are critical for constructing polymeric frameworks through the formation of linkages with multi-amine or other complementary functional groups. The C₂ symmetric nature of this molecule, combined with its rigidity, makes it an ideal candidate for the synthesis of crystalline, porous materials.

Key Reactions as a Building Block:

Imine Condensation (Schiff Base Reaction): Reacts with primary amines to form imine-linked frameworks (COFs, polyimines).

Wittig Reaction: Can be used to synthesize stilbene (B7821643) derivatives and other vinyl-aromatic compounds.

Knoevenagel Condensation: Reacts with active methylene (B1212753) compounds to form new C-C bonds.

Overview of Current Research Trajectories

Current research involving aromatic dialdehydes like this compound is heavily focused on the development of advanced materials with applications in gas storage, catalysis, and sensing. nih.gov The main trajectory is the design and synthesis of novel COFs with tailored properties. By incorporating the tetramethyl-substituted core, researchers aim to create frameworks with modified hydrophobicity and electronic characteristics compared to other terephthalaldehyde (B141574) derivatives.

A significant area of exploration is the creation of "sub-stoichiometric" COFs, where the specific ratio of building blocks is varied to introduce controlled defects or unreacted functional groups within the material's pores. researchgate.net These sites can enhance properties like charge transport or provide active sites for post-synthetic modification. researchgate.net While specific studies extensively detailing the use of this compound are emerging, the established principles of COF synthesis suggest its potential in creating robust frameworks for various technological applications. mdpi.comresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetramethylterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVFZPCOVWTNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C=O)C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326164 | |

| Record name | 2,3,5,6-Tetramethylterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-01-7 | |

| Record name | NSC524943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetramethylterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-TETRAMETHYL-BENZENE-1,4-DICARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,3,5,6 Tetramethylterephthalaldehyde

Established Synthetic Pathways

Established methods for the synthesis of 2,3,5,6-tetramethylterephthalaldehyde primarily involve the functionalization of durene (1,2,4,5-tetramethylbenzene). These pathways typically proceed through the formation of key intermediates, which are subsequently converted to the target dialdehyde (B1249045).

Multi-Step Synthesis Schemes from Substituted Aromatics

A common and logical synthetic route commences with durene, a fully substituted benzene (B151609) ring that provides the necessary carbon skeleton. One prominent pathway involves the initial halogenation of the methyl groups of durene to form 1,4-bis(halomethyl)-2,3,5,6-tetramethylbenzene. This di-halogenated intermediate serves as a versatile precursor for subsequent transformations.

Another established approach proceeds through the formation of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid. This dicarboxylic acid can be synthesized from 2,3,5,6-tetramethyl-p-xylene-α,α'-diol. The diol itself is accessible from durene, thus creating a multi-step sequence from the parent arene to the dicarboxylic acid intermediate. The final step would then involve the reduction of the dicarboxylic acid or its derivative to the desired dialdehyde, this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions at each step. For instance, the catalytic oxidation of p-xylene (B151628) derivatives to the corresponding terephthalic acids is a well-studied industrial process. Key parameters that are often optimized include the choice of catalyst (commonly cobalt and manganese salts), the presence of promoters like bromide ions, reaction temperature, and pressure. While specific data for the tetramethyl-substituted version is not extensively published, the principles from these analogous processes are applicable. The aim is to maximize the yield and purity of the product while minimizing side reactions and the formation of impurities.

For the conversion of halogenated intermediates, such as 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene (B1272263), to the dialdehyde, the Sommelet reaction is a potential method. The optimization of this reaction would involve careful control of the stoichiometry of reagents, reaction time, and temperature to ensure efficient conversion and prevent the formation of byproducts.

Exploration of Novel Synthetic Approaches

In line with the growing emphasis on sustainable chemical manufacturing, research is exploring novel synthetic routes to aromatic aldehydes that are more environmentally benign and efficient.

Catalytic Methodologies for Aldehyde Formation

Modern catalytic methods offer promising alternatives for the synthesis of aromatic aldehydes. Direct formylation of aromatic rings is a powerful tool. While challenging for highly substituted benzenes like durene, the development of new and more active catalysts could enable a more direct route to this compound.

Furthermore, catalytic air oxidation of the methyl groups of durene or its derivatives presents a highly attractive and atom-economical approach. Research into selective oxidation catalysts that can convert the methyl groups to aldehydes without over-oxidation to carboxylic acids is an active area of investigation.

Precursors and Intermediate Compounds in Synthesis

The synthesis of this compound involves several key precursor and intermediate compounds. A thorough understanding of their properties and reactivity is essential for a successful synthesis.

The primary precursor for most synthetic routes is durene (1,2,4,5-tetramethylbenzene) . From durene, several important intermediates can be derived:

1,4-Bis(halomethyl)-2,3,5,6-tetramethylbenzene: These compounds, where the halogen is typically chlorine or bromine, are crucial intermediates. They are synthesized by the halogenation of durene and serve as precursors for the introduction of oxygen-containing functional groups.

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol: This diol is another key intermediate, which can be obtained from the corresponding dihalide by hydrolysis. It can then be oxidized to form the target dialdehyde.

2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic Acid: This dicarboxylic acid is a potential precursor that can be reduced to the dialdehyde.

Synthesis of Halogenated Tetramethylbenzene Derivatives (e.g., 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene)

The primary precursor for the synthesis of this compound is a halogenated derivative of durene (1,2,4,5-tetramethylbenzene). Specifically, 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene serves as a crucial synthetic intermediate. The preparation of this compound is typically achieved through a bromomethylation reaction.

Detailed research findings indicate that this transformation can be carried out by reacting durene with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid. wikipedia.org In a representative procedure, durene is dissolved in hot glacial acetic acid, to which paraformaldehyde and a 31% HBr/acetic acid solution are added. wikipedia.org The reaction mixture is heated at elevated temperatures, for instance 120 °C for 8 hours, to facilitate the electrophilic substitution on the aromatic ring, yielding the desired dibrominated product. wikipedia.org The product can then be isolated by pouring the reaction mixture into water, causing the precipitation of the solid 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, which is then filtered and dried. wikipedia.org

Table 1: Reaction Parameters for the Synthesis of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene

| Parameter | Value / Compound |

|---|---|

| Starting Material | Durene (1,2,4,5-tetramethylbenzene) |

| Reagents | Paraformaldehyde, Hydrogen Bromide (31% in Acetic Acid) |

| Solvent | Glacial Acetic Acid |

| Temperature | 120 °C |

| Reaction Time | 8 hours |

Derivatization of Synthetic Intermediates

The conversion of the halogenated intermediate, 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, into the final product, this compound, involves the oxidation of the two bromomethyl (-CH₂Br) groups to aldehyde (-CHO) groups. A well-established method for this type of transformation is the Sommelet reaction. wikipedia.org

The Sommelet reaction provides a direct pathway to convert benzylic halides into the corresponding aldehydes. wikipedia.org The process begins with the reaction of the benzyl (B1604629) halide, in this case 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt. wikipedia.org This salt serves as a stable intermediate. Subsequently, the ammonium salt is hydrolyzed, typically with water or aqueous acid, which leads to the formation of the aldehyde. wikipedia.orggoogle.com While yields can be variable, the Sommelet reaction is a classic and effective method for this specific functional group transformation and has been successfully applied to the synthesis of other aromatic dialdehydes like terephthalaldehyde (B141574) from 1,4-bis(chloromethyl)benzene. google.com

Salt Formation: The dibromo intermediate reacts with two equivalents of hexamine in a suitable solvent to form a bis(quaternary ammonium) salt.

Hydrolysis: The resulting salt is treated with water, which hydrolyzes the intermediate complex and liberates the two aldehyde functional groups, yielding this compound.

Table 2: General Steps for the Sommelet Reaction

| Step | Reactants | Product |

|---|---|---|

| 1. Salt Formation | 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene + Hexamine | Quaternary Ammonium Salt Intermediate |

| 2. Hydrolysis | Quaternary Ammonium Salt Intermediate + Water | this compound |

Chemical Reactivity and Mechanistic Investigations of 2,3,5,6 Tetramethylterephthalaldehyde

Fundamental Reaction Pathways of Aldehyde Functional Groups

The reactivity of 2,3,5,6-tetramethylterephthalaldehyde is fundamentally dictated by the chemistry of its two aldehyde (-CHO) groups. These groups consist of a carbonyl (C=O) moiety, which is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The general reactivity patterns of aldehydes, including nucleophilic addition, oxidation, and reduction, are applicable to this compound, albeit with modifications imposed by the substituted aromatic ring.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: The C=O double bond breaks, and a tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a protic solvent or added acid to give the final alcohol product.

For this compound, the rate and equilibrium of nucleophilic addition are influenced by several factors. The four methyl groups on the benzene (B151609) ring exert a significant steric hindrance, which can impede the approach of bulky nucleophiles to the carbonyl carbon. Furthermore, the electron-donating nature of the methyl groups slightly reduces the electrophilicity of the carbonyl carbons, making it less reactive than unsubstituted aromatic aldehydes.

Oxidation and Reduction Chemistry

Oxidation: The aldehyde groups of this compound can be oxidized to form the corresponding carboxylic acids, yielding 2,3,5,6-tetramethylterephthalic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The oxidation involves the conversion of the C-H bond of the aldehyde group into a C-O bond.

Reduction: Conversely, the aldehyde functionalities can be reduced to primary alcohol groups, resulting in the formation of 1,4-bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene. This transformation is readily achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is also an effective method for the reduction of aromatic aldehydes.

Derivatization Strategies and Synthetic Transformations

The two aldehyde groups of this compound serve as versatile handles for a variety of synthetic transformations, allowing for the construction of more complex molecular architectures.

Synthesis of Oxime Derivatives (e.g., Tetramethyl-terephthalaldioxime)

Aldehydes react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form oximes. In the case of this compound, both aldehyde groups can react to form the corresponding dioxime, Tetramethyl-terephthalaldioxime. This reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid or a base. Such solvent-free methods using catalysts like bismuth(III) oxide have been shown to be effective for the synthesis of oximes from various aldehydes. nih.gov

The general reaction is: C₁₂H₁₄O₂ + 2 NH₂OH → C₁₂H₁₆N₂O₂ + 2 H₂O

| Reactant 1 | Reactant 2 | Product | Catalyst (Example) | Conditions (Example) |

| This compound | Hydroxylamine Hydrochloride | Tetramethyl-terephthalaldioxime | Bismuth(III) Oxide | Solvent-free, grinding at room temperature nih.gov |

Formation of Nitrile Oxides (e.g., Tetramethyl-terephthalobisnitrile oxide, TTNO)

Oximes, such as Tetramethyl-terephthalaldioxime, are important precursors for the synthesis of nitrile oxides. The conversion of an aldoxime to a nitrile oxide is an oxidation reaction. Various oxidizing agents can be employed for this purpose, including reagents like sodium hypochlorite (B82951) (NaOCl) or N-bromosuccinimide (NBS). Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, have also been used to efficiently oxidize aldoximes to nitrile oxides. researchgate.net Nitrile oxides are highly reactive 1,3-dipoles and are valuable intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazoles and isoxazolines. mdpi.comnih.govresearchgate.net

The general transformation is: C₁₂H₁₆N₂O₂ + [Oxidizing Agent] → C₁₂H₁₂N₂O₂ + 2 H⁺ + 2 e⁻ + H₂O

| Starting Material | Reagent (Example) | Product | Reaction Type |

| Tetramethyl-terephthalaldioxime | Sodium Hypochlorite | Tetramethyl-terephthalobisnitrile oxide (TTNO) | Oxidation |

Other Condensation Reactions for Functionalization

The aldehyde groups of this compound can undergo condensation reactions with a variety of nucleophiles, particularly those containing primary amino groups, to form new carbon-nitrogen double bonds (imines or Schiff bases). scholarsresearchlibrary.comresearchgate.netuobaghdad.edu.iqresearchgate.net

Schiff Base Formation: Reaction with primary amines (R-NH₂) leads to the formation of di-imines. This reaction typically involves nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to yield the imine. This reaction is often carried out with acid or base catalysis.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. researchgate.netnih.govsphinxsai.com The product is typically an α,β-unsaturated compound, formed after dehydration of the initial aldol-type adduct. The reactivity in these reactions can be influenced by the steric hindrance around the aldehyde groups.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.com The reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate, followed by the formation of an oxaphosphetane that collapses to the alkene and a phosphine (B1218219) oxide. By using a di-ylide or by reacting both aldehyde groups sequentially, this compound can be converted into divinyl derivatives.

| Reaction Type | Nucleophile/Reagent | Functional Group Formed |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imine (C=N) |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., CH₂(CN)₂) | Alkene (C=C) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (C=C) |

Mechanistic Studies of Specific Transformations

Comprehensive mechanistic studies are crucial for understanding and optimizing chemical reactions. For this compound, such studies would provide valuable information on how the sterically hindered aldehyde groups, influenced by the four methyl groups on the benzene ring, affect its reactivity.

The study of reaction kinetics involves measuring the rates at which reactants are consumed and products are formed, leading to the formulation of a rate law. The rate law is a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants. For a hypothetical reaction involving this compound, the rate law would take the general form:

Rate = k[this compound]x[Reactant B]y

Where:

k is the rate constant.

[Concentration] denotes the molar concentration of the species.

x and y are the reaction orders with respect to each reactant.

A thorough investigation would involve systematic experiments where the initial concentrations of the reactants are varied, and the initial reaction rate is monitored. This data would allow for the determination of the reaction orders and the rate constant.

Hypothetical Kinetic Data for a Transformation of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

Note: This table is purely illustrative to demonstrate the type of data required for kinetic analysis and is not based on actual experimental results for this compound due to a lack of available data.

From such hypothetical data, one could deduce the rate law. For instance, in this illustrative example, doubling the concentration of the terephthalaldehyde (B141574) derivative doubles the rate, suggesting a first-order dependence. Doubling the concentration of reactant B quadruples the rate, indicating a second-order dependence. Thus, the hypothetical rate law would be: Rate = k[this compound]¹[Reactant B]². However, without experimental data, any discussion on the specific rate laws for reactions involving this compound remains speculative.

Reaction intermediates are transient chemical species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their detection and characterization are fundamental to elucidating the reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational modeling are often employed to identify and study these short-lived species.

For a dialdehyde (B1249045) like this compound, reactions such as condensation, oxidation, or nucleophilic additions would likely proceed through various intermediates. For example, in a base-catalyzed aldol-type condensation, an enolate intermediate would be expected to form.

Potential Intermediates in Transformations of this compound

| Reaction Type | Potential Intermediate |

|---|---|

| Aldol Condensation | Enolate anion |

| Wittig Reaction | Betaine and/or Oxaphosphetane |

| Oxidation | Hemiacetal or hydrate (B1144303) (with oxidizing agent) |

Note: This table lists plausible intermediates based on general organic reaction mechanisms for aldehydes and is not based on specific experimental observation for this compound.

The investigation of these intermediates would involve attempts to trap them or detect their presence spectroscopically during the course of a reaction. For example, low-temperature NMR studies could potentially allow for the observation of less stable intermediates.

Polymer Science and Material Synthesis Utilizing 2,3,5,6 Tetramethylterephthalaldehyde Derivatives

Role of Derivatives as Curing Agents and Hardeners

One of the prominent applications of 2,3,5,6-tetramethylterephthalaldehyde derivatives is in the curing of polymers. Curing, or cross-linking, is a critical process that converts liquid polymers into solid, durable materials by forming a three-dimensional network of polymer chains.

Tetramethyl-terephthalobisnitrile oxide (TTNO), a derivative of this compound, has been identified as an effective low-temperature curing agent. mdpi.comresearchgate.netnih.gov This stable crystalline solid contains two nitrile oxide (–CNO) functional groups, which exhibit higher polarity and reactivity compared to azide (B81097) groups. mdpi.com This enhanced reactivity allows TTNO to efficiently cross-link alkenyl polymers, such as liquid polybutadiene (B167195) (PB), at ambient temperatures. mdpi.comresearchgate.netnih.gov

The curing process involves a cycloaddition reaction between the nitrile oxide groups of TTNO and the carbon-carbon double bonds (C=C) of the polymer, forming a stable cross-linked network. mdpi.comresearchgate.net This method offers a significant advantage over traditional isocyanate curing systems, which often require high temperatures and are sensitive to humidity. mdpi.comnih.gov

The use of TTNO facilitates the development of low-temperature curing methodologies, which are highly desirable in various industrial applications. mdpi.comresearchgate.netnih.gov The ability to cure polymers at room temperature (e.g., 25°C) simplifies processing, reduces energy consumption, and is compatible with thermally sensitive substrates. mdpi.comnih.gov Research has demonstrated that TTNO can effectively cure liquid polybutadiene at room temperature, yielding cross-linked rubber materials with enhanced properties. mdpi.comresearchgate.netnih.gov

Polymer Network Formation and Cross-linking Reactions

The formation of a robust polymer network is crucial for achieving desired material properties such as strength, thermal stability, and chemical resistance.

The cross-linking of liquid polybutadiene with TTNO occurs through a 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.net In this reaction, the nitrile oxide groups of the TTNO molecule react with the double bonds of the polybutadiene chains to form isoxazoline (B3343090) rings. researchgate.net This process creates a stable, three-dimensional network structure. The completion of the curing reaction can be monitored by techniques such as Fourier-transform infrared (FT-IR) spectroscopy, where the disappearance of the characteristic absorption peak of the nitrile oxide group (at approximately 2300 cm⁻¹) indicates the formation of the cross-linked network. mdpi.comresearchgate.netnih.gov

A variety of advanced characterization techniques are employed to evaluate the properties of the resulting cross-linked polymer materials. mdpi.com These methods provide insights into the material's mechanical behavior, thermal stability, and surface properties.

Mechanical Properties: Tensile tests are conducted to measure the tensile strength and elongation at break of the cross-linked materials. Studies have shown that the tensile strength of polybutadiene cured with TTNO can increase significantly with a higher content of the curing agent. mdpi.comnih.gov For instance, an increase of up to 260% in tensile strength has been reported. mdpi.comresearchgate.netnih.gov

Thermal Stability: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to assess the thermal stability of the polymers. Cross-linked rubber materials prepared with TTNO have demonstrated high thermal stability, remaining stable even at temperatures up to 300°C. mdpi.comnih.gov

Wettability: The contact angle of water on the surface of the polymer is measured to determine its wettability. An increase in the contact angle with increasing TTNO content suggests a change in the surface properties of the material. mdpi.comnih.gov

Fracture Analysis: The fracture surface of the materials can be examined to understand the failure mechanism. An increase in the curing agent content can lead to a transition from ductile to brittle fracture. mdpi.com

The following table summarizes the effect of varying TTNO content on the properties of cross-linked polybutadiene:

| TTNO Content (%) | Tensile Strength (MPa) | Contact Angle (°) | Thermal Stability | Fracture Behavior |

| 8 | Base | 75.29 | Stable up to 300°C | More Ductile |

| 10 | Increased | Increased | Stable up to 300°C | - |

| 12 | Further Increased | Further Increased | Stable up to 300°C | - |

| 14 | Maximum | 89.44 | Stable up to 300°C | More Brittle |

| 16 | Decreased from Max | - | Stable up to 300°C | Brittle |

Note: Specific tensile strength values were not provided in the source material, but a trend of increase up to 14% TTNO was indicated. mdpi.com

Design and Synthesis of Functional Polymers

While the primary focus of the provided information is on the use of this compound derivatives as curing agents, the principles of their reactivity can be extended to the design and synthesis of other functional polymers. The ability of the nitrile oxide group to undergo cycloaddition reactions with various unsaturated compounds opens up possibilities for creating polymers with tailored functionalities. By incorporating different monomers or functional groups into the polymer backbone or as side chains, materials with specific properties such as stimuli-responsiveness, biocompatibility, or enhanced thermal resistance can be developed.

Incorporating this compound Moieties into Polymer Architectures

The incorporation of specific molecular units, or moieties, into polymer chains is a fundamental strategy for designing materials with desired properties. Aldehyde-functionalized molecules like terephthalaldehydes are typically used in polycondensation reactions with amine-containing comonomers to form polyimines (also known as Schiff base polymers). This type of reaction, in principle, could be applied to this compound. The four methyl groups on the benzene (B151609) ring would be expected to influence the resulting polymer's properties significantly by:

Increasing steric hindrance: This could affect the polymer chain's conformation, solubility, and packing in the solid state.

Enhancing hydrophobicity: The methyl groups would make the polymer less polar.

Modifying electronic properties: The electron-donating nature of the methyl groups could influence the chemical reactivity and photophysical properties of the aromatic core.

Despite these theoretical possibilities, a thorough review of published research reveals a lack of specific studies detailing the synthesis and characterization of polymers where this compound is a primary building block. Research on polycondensation often focuses on less substituted monomers like terephthalaldehyde (B141574) or terephthaloyl chloride researchgate.netrsc.orgresearchgate.net.

Responsive Polymer Systems for Advanced Applications

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. These materials are of great interest for applications in drug delivery, sensors, and actuators nih.govnih.gov.

The development of responsive polymers often involves incorporating specific functional groups that can react to environmental changes. For example:

pH-Responsive Polymers: These polymers contain weakly acidic or basic groups (e.g., carboxylic acids, amines) that ionize as the pH changes, leading to alterations in solubility or swelling nih.gov.

Thermo-Responsive Polymers: These materials exhibit a critical solution temperature at which they transition from a soluble to an insoluble state nih.gov.

While the aldehyde groups of this compound could be chemically modified to include such responsive functionalities, there is no specific research available that demonstrates the synthesis or application of responsive polymer systems derived directly from this compound. The scientific literature on responsive polymers is extensive but focuses on other classes of monomers, such as acrylates, acrylamides, and vinyl ethers nih.govnih.gov.

Emerging Polymerization Techniques

Controlled polymerization techniques, often referred to as controlled/living radical polymerization (CRP), have revolutionized polymer synthesis by allowing for precise control over molecular weight, architecture, and functionality mdpi.comnih.gov. The most prominent CRP methods include:

Atom Transfer Radical Polymerization (ATRP): Utilizes a transition metal catalyst to establish a dynamic equilibrium between active and dormant polymer chains nih.govresearchgate.net.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Employs a chain transfer agent to mediate the polymerization process, enabling control over the polymer chains rsc.org.

Nitroxide-Mediated Polymerization (NMP): Uses stable nitroxide radicals to reversibly cap the growing polymer chains.

These methods are typically applied to the polymerization of vinyl monomers (e.g., styrenes, acrylates). For a compound like this compound to be used in these techniques, it would first need to be chemically converted into a polymerizable vinyl monomer (for instance, by attaching a methacrylate (B99206) or styrenic group). While the controlled polymerization of related fluorinated methacrylate monomers has been reported researchgate.net, specific research detailing the synthesis of a suitable monomer from this compound and its subsequent controlled polymerization could not be found.

Emulsion and miniemulsion polymerization are powerful techniques for producing polymer nanoparticles (latexes) in an aqueous medium cmu.edunih.gov. These processes are widely used industrially for producing coatings, adhesives, and paints.

Emulsion Polymerization: Involves the polymerization of a monomer that is emulsified in water with a surfactant. Polymerization primarily occurs in monomer-swollen surfactant micelles.

Miniemulsion Polymerization: This technique begins with the creation of stable, sub-micron monomer droplets in water, achieved by using a combination of high shear and a costabilizer (a highly water-insoluble compound). In this case, the monomer droplets themselves act as the primary sites of polymerization cmu.educmu.edu.

These techniques are fundamentally designed for the chain-growth polymerization of hydrophobic monomers. As this compound is not a vinyl monomer, it cannot be directly polymerized via these radical-based methods. While it is theoretically possible to use miniemulsion techniques for non-radical polycondensation reactions, there are no available studies that specifically describe the use of this compound within emulsion or miniemulsion polymerization systems.

Supramolecular Chemistry and Self Assembly with 2,3,5,6 Tetramethylterephthalaldehyde Analogs and Derivatives

Design Principles for Supramolecular Architectures

The construction of predictable and stable supramolecular structures hinges on the precise control of interactions between molecular components. The design process involves embedding specific recognition sites and interaction motifs within the building blocks to guide their assembly into larger, well-defined architectures.

Molecular Recognition and Non-Covalent Interactions

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and can act cooperatively to form stable supermolecules. Key non-covalent forces include:

Hydrogen Bonding: Directional interactions between a hydrogen atom on an electronegative atom and another nearby electronegative atom.

π-π Stacking: Attractive interactions between aromatic rings. The methyl groups on 2,3,5,6-tetramethylterephthalaldehyde would influence the geometry and strength of such stacking.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Hydrophobic Interactions: The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules.

The aldehyde groups in this compound could potentially act as hydrogen bond acceptors. However, the bulky methyl groups might sterically hinder some of these interactions.

Self-Assembly Mechanisms of Molecular Building Blocks

Self-assembly is the spontaneous organization of molecules into ordered structures. This process is driven by the minimization of free energy, achieved through the formation of multiple non-covalent interactions. For a molecule like this compound, its rigid core and symmetric functional groups could, in theory, make it a suitable candidate for forming discrete, ordered assemblies. The aldehyde functionalities allow for dynamic covalent chemistry, particularly the formation of reversible imine bonds with amines, which is a common strategy in the self-assembly of complex structures.

Formation of Macrocycles and Cage Structures

The synthesis of macrocycles and molecular cages often utilizes geometrically well-defined building blocks. Aromatic dialdehydes, such as terephthalaldehyde (B141574), are frequently employed in condensation reactions with di- or triamines to form [2+2], [3+3], or [4+4] macrocycles, or even more complex three-dimensional cage structures.

For this compound, the para positioning of the aldehyde groups provides a linear and rigid scaffold. However, the steric hindrance from the four methyl groups on the benzene (B151609) ring could significantly impact the kinetics and thermodynamics of macrocyclization reactions, potentially favoring smaller cyclic structures or even hindering the formation of closed-ring systems altogether. No specific macrocycles or cages derived directly from this compound are reported in the scientific literature.

Development of Supramolecular Gels and Polymeric Assemblies

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a solvent. This process is driven by a combination of non-covalent interactions that lead to the formation of long, entangled fibers. Aromatic compounds are often used as cores for these gelators. While the rigid core of this compound is a feature found in many gelators, there is no published research demonstrating its ability to form supramolecular gels.

Stimuli-Responsive Supramolecular Polymers

Stimuli-responsive polymers are materials that change their properties in response to external triggers like light, temperature, or pH. This responsiveness is often achieved by incorporating dynamic non-covalent bonds or reversible covalent bonds into the polymer structure. The imine bonds that could be formed from this compound are known to be reversible, which could, in principle, be exploited to create stimuli-responsive materials. However, no such polymers based on this specific compound have been described.

Interpenetrating Networks and Hierarchical Self-Assemblies

Interpenetrating networks, such as catenanes and rotaxanes, involve the mechanical interlocking of two or more molecular components. Their formation often relies on templating effects and the clever use of non-covalent interactions to pre-organize the building blocks.

Hierarchical self-assembly is a process where molecules first assemble into smaller structures, which then serve as the building blocks for larger, more complex architectures. This multi-step assembly allows for a high degree of structural control. The specific role of this compound in forming such complex, multi-level structures has not been investigated.

Applications in Molecular Sensing and Recognition

While specific research focusing solely on this compound in molecular sensing and recognition is limited in publicly available literature, the broader family of terephthalaldehyde analogs and derivatives has been instrumental in the development of sophisticated chemosensors. The core structure of terephthalaldehyde provides a versatile scaffold that can be chemically modified to create receptors for a variety of ions and small molecules. The aldehyde functional groups are particularly useful as they can be readily transformed into a wide range of recognition sites, and the aromatic ring can act as a signaling component.

The introduction of methyl groups onto the terephthalaldehyde framework, as in the case of this compound, can significantly influence the electronic properties and steric environment of the molecule. These modifications can be leveraged to fine-tune the selectivity and sensitivity of a sensor. The electron-donating nature of the methyl groups can enhance the electron density of the aromatic ring, which may alter the photophysical properties of derived sensors. Furthermore, the steric hindrance imposed by the methyl groups can create a more defined and rigid binding cavity, potentially leading to higher selectivity for a target analyte.

Research into terephthalaldehyde derivatives has demonstrated their utility in the detection of various species, most notably metal cations. For example, a chemosensor based on a terephthaldehyde-aminophenol conjugate has been synthesized and shown to exhibit a selective "turn-on" fluorescence response to copper(II) ions (Cu²⁺). colab.ws This sensing mechanism is attributed to the binding of Cu²⁺ to the imine and hydroxyl moieties of the sensor molecule. This interaction induces a conformational change that enhances the fluorescence of the system, a phenomenon known as chelation-enhanced fluorescence (CHEF). colab.ws

The design of such sensors involves the principles of supramolecular chemistry, where non-covalent interactions between the host sensor molecule and the guest analyte are exploited for recognition. The selectivity of these sensors is determined by the complementarity in size, shape, and electronic properties between the receptor's binding site and the target analyte.

The following table summarizes the performance of a representative chemosensor derived from a terephthalaldehyde analog, highlighting its potential in molecular sensing applications.

| Sensor Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Association Constant (Kₐ) |

| Terephthaldehyde-aminophenol conjugate | Cu²⁺ | Fluorescence "Turn-on" | 0.62 µM | 6.67 × 10⁴ M⁻¹ |

Table 1: Performance characteristics of a terephthalaldehyde-based chemosensor for Cu²⁺ detection. colab.ws

The data presented in Table 1 underscores the potential of the terephthalaldehyde framework in constructing sensitive and selective chemosensors. While direct applications of this compound are yet to be extensively reported, the foundational research on its analogs provides a strong basis for its future development and application in the field of molecular sensing and recognition. The unique electronic and steric properties conferred by the tetramethyl substitution pattern present an intriguing avenue for the design of novel sensors with tailored functionalities.

No Published Research Found on this compound in Covalent Organic Frameworks

Following a comprehensive search of scientific literature and chemical databases, no published research or data could be found on the use of the chemical compound this compound as a building block for the synthesis of Covalent Organic Frameworks (COFs) or other porous crystalline polymers.

The inquiry requested a detailed article structured around the design, synthesis, and functionalization of COFs based on this specific dialdehyde (B1249045). However, the foundational research required to generate such an article—namely, studies that have successfully synthesized and characterized these materials—does not appear to be available in the public domain.

Searches were conducted for the use of this compound in the context of reticular chemistry, solvothermal and mechanochemical synthesis, and pore engineering of porous materials. These searches did not yield any relevant results.

While the broader field of COF chemistry is rich with examples of frameworks built from various aldehyde and amine linkers, the specific application of the tetramethyl-substituted terephthalaldehyde requested is not documented. Research in the field has explored the use of other, structurally related dialdehydes, including:

Terephthalaldehyde: The parent compound, widely used in the synthesis of numerous 2D and 3D COFs.

2,3,5,6-Tetrafluoroterephthalaldehyde: A fluorinated analogue that has been used to create COFs with distinct electronic properties.

2,5-Dihydroxyterephthalaldehyde and 2,5-Dimethoxyterephthalaldehyde: Functionalized linkers used to impart specific chemical properties, such as hydrogen-bonding capabilities, to the resulting frameworks.

Additionally, studies on COFs using sterically hindered linkers have been published, investigating how bulky side groups can influence framework topology and properties. rsc.org Theoretically, the four methyl groups on this compound would impart significant steric hindrance, which could be a subject of scientific interest. However, no studies appear to have been published that investigate this specific case.

Without primary research literature describing the successful synthesis and characterization of COFs from this compound, it is not possible to provide a scientifically accurate and informative article on the specified topics. Any attempt to do so would require speculation based on unrelated compounds, which would not meet the standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time.

Covalent Organic Frameworks Cofs and Porous Materials Based on 2,3,5,6 Tetramethylterephthalaldehyde As a Building Block

Pore Engineering and Functionalization of COFs

Tailoring Pore Size and Morphology for Specific Applications

The pore size of a COF is a critical parameter that dictates its suitability for various applications, from gas separation to catalysis. In COFs constructed from 2,3,5,6-tetramethylterephthalaldehyde, the pore size is primarily determined by the geometry and dimensions of the amine building block used in the synthesis. For instance, reacting it with a linear diamine like benzidine (B372746) would result in a framework with a smaller pore size compared to using a larger, trigonal amine like 1,3,5-tris(4-aminophenyl)benzene.

The methyl groups on the this compound linker are also expected to play a crucial role in fine-tuning the pore environment. While they may not drastically alter the theoretical pore diameter, which is largely defined by the length of the linkers, they can reduce the effective pore aperture due to their steric bulk. This effect can be advantageous for applications requiring precise size-selective separation of molecules. Furthermore, the presence of these methyl groups can prevent the close packing of the 2D layers, potentially leading to a more open and accessible pore structure. Studies on other methylated COFs have shown that methyl substitution can lead to higher degrees of crystallinity and increased Brunauer-Emmett-Teller (BET) surface areas. rsc.org It has been proposed that such substitutions can prevent pore collapse during the removal of guest solvents, a common issue in COF synthesis. rsc.orgchinesechemsoc.org

The morphology of the resulting COF material, whether it forms as a microcrystalline powder, thin film, or single crystals, can be influenced by the reaction conditions, including the choice of solvents, catalyst, and temperature. The increased solubility and altered reactivity of this compound compared to its non-methylated counterpart could be leveraged to control the nucleation and growth processes, thereby influencing the final morphology of the COF.

Incorporation of Active Sites and Functional Groups

While the methyl groups of a COF derived from this compound provide a basic level of functionality, more complex active sites and functional groups can be incorporated to create materials with tailored properties for applications like catalysis, sensing, or selective adsorption. There are two primary strategies for achieving this: pre-synthetic and post-synthetic modification.

In a pre-synthetic approach, functional groups can be introduced into the amine building block before the COF is constructed. This method allows for the precise placement of functional groups throughout the framework. However, some functional groups may not be compatible with the reaction conditions required for COF synthesis. bohrium.com

Post-synthetic modification (PSM) offers a versatile alternative for functionalizing COFs after their initial synthesis. semanticscholar.org This approach involves chemically modifying the existing framework without disrupting its crystallinity and porosity. nih.gov The methyl groups on the this compound units, while generally considered unreactive, could potentially serve as anchor points for certain types of PSM, although this is less common than modifying more reactive functional groups. A more viable strategy would be to incorporate other functional groups into the amine linker that are amenable to PSM. Common PSM reactions include click chemistry, amidation, and metalation. rsc.org For example, a COF could be designed with pendant amine or hydroxyl groups that can be subsequently modified to introduce catalytic sites or moieties that enhance selective binding of target molecules.

The electronic properties of the framework can also be tuned by the incorporation of electron-donating or electron-withdrawing groups. The four methyl groups on the this compound linker are electron-donating, which can influence the electronic and photophysical properties of the resulting COF. acs.org This could be leveraged in applications such as photocatalysis or chemical sensing. nih.gov

Advanced Characterization of Framework Structures

X-ray Crystallography and Diffraction Studies

Powder X-ray diffraction (PXRD) is a fundamental technique for confirming the crystallinity and determining the long-range order of COFs. For a 2D COF synthesized from this compound, the PXRD pattern would be expected to show a series of diffraction peaks at low 2θ angles, corresponding to the periodic stacking of the 2D layers. The positions of these peaks can be used to determine the unit cell parameters of the COF. By comparing the experimental PXRD pattern with simulated patterns for different possible stacking models (e.g., eclipsed vs. staggered), the most likely crystal structure can be determined. acs.org

While obtaining single crystals of COFs suitable for single-crystal X-ray diffraction (SCXRD) has historically been challenging, recent advances have made it possible for some systems. acs.org If single crystals of a COF based on this compound could be grown, SCXRD would provide an unambiguous determination of its crystal structure with atomic-level precision. This would allow for the precise measurement of bond lengths, bond angles, and the conformation of the linkers within the framework.

For COFs that are difficult to crystallize or are obtained as thin films, grazing-incidence wide-angle X-ray scattering (GIWAXS) can be a powerful tool for structural characterization. GIWAXS can provide information on the orientation and packing of the COF layers on a substrate.

Porosity and Surface Area Analysis

The porosity of a COF is one of its most important characteristics, as it directly relates to its capacity for gas storage, molecular separation, and other applications. The porosity is typically characterized by gas sorption measurements, most commonly using nitrogen at 77 K. The resulting isotherm provides information about the surface area, pore volume, and pore size distribution of the material.

The Brunauer-Emmett-Teller (BET) surface area is a key parameter derived from the nitrogen sorption isotherm that quantifies the total surface area accessible to the gas molecules. For a COF constructed with this compound, the BET surface area is expected to be high, potentially exceeding 1000 m²/g, depending on the specific amine linker used and the degree of crystallinity and purity of the material. Research on analogous methylated COFs has demonstrated that the presence of methyl groups can lead to significantly enhanced BET surface areas compared to their non-methylated counterparts, partly due to the prevention of pore collapse. rsc.orgresearchgate.net

The shape of the isotherm can also provide insights into the pore structure. A Type I isotherm is characteristic of microporous materials (pore size < 2 nm), which is typical for many COFs. The presence of a hysteresis loop in the isotherm can indicate the presence of mesopores (pore size 2-50 nm) or textural porosity arising from the aggregation of COF particles. The pore size distribution can be calculated from the isotherm using theoretical models such as nonlocal density functional theory (NLDFT) or quenched solid density functional theory (QSDFT).

The table below presents representative data from the literature for COFs with and without methyl functionalization, illustrating the potential impact of using a building block like this compound.

| COF Name | Aldehyde Building Block | Amine Building Block | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| TFB-PA | 1,3,5-Benzenetricarbaldehyde (TFB) | 1,4-Phenylenediamine (PA) | 398 ± 72 | - | rsc.org |

| Me₃TFB-PA | 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde | 1,4-Phenylenediamine (PA) | 1877 ± 20 | 0.88 ± 0.04 | rsc.org |

| TFB-BD | 1,3,5-Benzenetricarbaldehyde (TFB) | Benzidine (BD) | 1008 ± 109 | - | rsc.org |

| Me₃TFB-BD | 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde | Benzidine (BD) | 2057 ± 276 | - | rsc.org |

| JUC-552 | Tetrahedral knot with methoxy (B1213986) groups | Struts with four methyl groups | 3023 | - | chinesechemsoc.org |

This data is provided for illustrative purposes and is based on COFs with similar structural motifs. The actual values for a COF based on this compound would depend on the specific synthetic conditions and the chosen co-monomer.

Emerging Applications and Future Research Directions in Advanced Materials

Organic Electronics and Optoelectronics

The field of organic electronics is focused on the development of carbon-based materials for electronic devices. These materials offer potential advantages such as flexibility, low cost, and tunable properties. The role of 2,3,5,6-Tetramethylterephthalaldehyde in this field is primarily as a precursor to larger, electronically active systems.

Organic semiconductors are the core components of many organic electronic devices. Their electronic properties are highly dependent on their molecular structure and intermolecular organization. Research in this area often involves the design and synthesis of new polymers and frameworks that exhibit desirable charge transport characteristics. While this compound is not itself an organic semiconductor, it can be used to construct larger conjugated systems, such as COFs, which have shown potential as organic semiconductors. The specific properties of semiconductors derived from this aldehyde would depend on the other molecular components it is combined with and the resulting architecture of the final material.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Materials derived from this compound could potentially be integrated into OFETs if they are first polymerized or used to form a COF with suitable semiconducting properties. The performance of such a hypothetical OFET would be a key area of investigation, with metrics such as charge mobility, on/off ratio, and threshold voltage being of critical importance.

A significant advantage of organic electronic materials is their potential for use in flexible and printed devices. The solution-processability of polymers and some COFs allows for their deposition on flexible substrates using printing techniques. If polymers or COFs synthesized from this compound were found to have favorable electronic properties and could be processed from solution, they would be candidates for integration into flexible displays, wearable sensors, and other next-generation electronic applications.

Advanced Sensing Platforms

The precise structure and functionality of organic molecules can be harnessed to create highly sensitive and selective chemical and biological sensors. Here again, this compound would serve as a structural component for building the final sensor material.

The design of advanced sensors often relies on creating materials with specific recognition sites for target analytes. COFs, with their porous and crystalline nature, are particularly promising in this regard. By incorporating specific functional groups into a COF structure built using this compound, it might be possible to design sensors for a variety of chemical and biological species. The performance of such sensors would be evaluated based on their sensitivity, selectivity, response time, and reusability.

Supramolecular recognition is a key principle in the design of highly selective sensors. This involves non-covalent interactions between the sensor material and the analyte. In the context of materials derived from this compound, the detection mechanism would likely involve the interaction of the target analyte with the specific chemical environment within the pores or on the surface of the COF or polymer. This interaction could lead to a measurable change in an optical or electrical signal, such as fluorescence quenching or a change in conductivity, which would form the basis of the sensing platform.

Catalysis and Energy-Related Applications

The unique molecular architecture of this compound, characterized by a central benzene (B151609) ring symmetrically substituted with four methyl groups and two aldehyde functionalities, positions it as a promising building block for advanced materials with significant potential in catalysis and energy-related fields. The steric hindrance and electron-donating nature of the methyl groups can impart novel properties to polymeric and framework materials derived from this compound.

Heterogeneous Catalysis within Framework Materials

This compound is a key precursor for the synthesis of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). These materials are gaining attention as robust platforms for heterogeneous catalysis due to their high surface area, tunable porosity, and exceptional thermal and chemical stability.

The aldehyde functional groups of this compound readily undergo condensation reactions with amine-containing linkers to form stable imine-linked frameworks. The presence of the four methyl groups on the aromatic ring introduces significant steric hindrance, which can influence the topology and pore dimensions of the resulting COF. This steric crowding can prevent the formation of highly interpenetrated structures, potentially leading to more open and accessible porous networks. Such control over the framework's structure is crucial for designing effective heterogeneous catalysts. rsc.org

The electron-donating methyl groups can also modulate the electronic properties of the COF framework. By increasing the electron density of the aromatic system, these groups can enhance the catalytic activity of the framework in certain reactions. For instance, in COFs designed for photocatalysis, the electron-rich nature of the framework derived from this compound could facilitate charge separation and enhance the generation of reactive oxygen species. dntb.gov.ua

Furthermore, the robust nature of COFs synthesized from this sterically hindered aldehyde makes them suitable supports for catalytically active metal nanoparticles. The framework can prevent the aggregation of these nanoparticles, thereby maintaining their high catalytic activity and selectivity over multiple reaction cycles. The defined pore channels of the COF can also impart size and shape selectivity to the catalytic process.

Table 1: Potential Catalytic Applications of Frameworks Derived from this compound

| Application Area | Potential Role of the Framework | Influence of Tetramethyl Substitution |

|---|---|---|

| Photocatalysis | Acts as a light-harvesting and charge-separating material. | Electron-donating methyl groups may enhance charge separation efficiency. |

| Metal Nanoparticle Support | Stabilizes metal nanoparticles and prevents agglomeration. | Steric hindrance can create well-defined pockets for nanoparticle encapsulation. |

| Acid-Base Catalysis | Incorporation of acidic or basic functionalities into the framework. | The electron-rich backbone can influence the acidity/basicity of functional groups. |

Photovoltaic Applications

The development of organic photovoltaic (OPV) devices is a rapidly growing field, and the design of novel conjugated polymers is central to improving their efficiency and stability. Polymers derived from this compound could exhibit interesting properties for use in the active layer of OPVs.

When copolymerized with suitable electron-donating monomers, the this compound unit can act as an electron-accepting moiety in a donor-acceptor (D-A) conjugated polymer. The electronic properties of such a polymer are critical for its performance in a solar cell. The four methyl groups on the benzene ring are expected to have a significant impact on these properties.

The electron-donating nature of the methyl groups will likely raise the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. ijche.com An increase in the HOMO level can lead to a higher open-circuit voltage (Voc) in the photovoltaic device, which is a key parameter for achieving high power conversion efficiency. However, an excessive increase in the LUMO level could reduce the driving force for charge separation at the donor-acceptor interface. Therefore, a careful balance of the electronic effects is necessary.

The steric hindrance from the methyl groups can also influence the morphology of the polymer film in the solid state. By preventing excessive aggregation and promoting a more amorphous or less crystalline structure, the methyl groups could lead to a more favorable bulk heterojunction morphology when blended with a fullerene or non-fullerene acceptor. This can facilitate efficient exciton (B1674681) dissociation and charge transport within the active layer. rsc.org

Table 2: Predicted Effects of Tetramethyl Substitution on Polymer Properties for Photovoltaic Applications

| Property | Predicted Influence of Tetramethyl Groups | Potential Impact on Photovoltaic Performance |

|---|---|---|

| HOMO/LUMO Energy Levels | Increase in both HOMO and LUMO energy levels. | Potentially higher open-circuit voltage (Voc). |

| Polymer Backbone Planarity | Steric hindrance may lead to a more twisted backbone. | Could affect intramolecular charge transport and light absorption. |

| Solid-State Morphology | Reduced intermolecular aggregation and crystallinity. | May lead to a more favorable bulk heterojunction morphology. |

| Solubility | Increased solubility in organic solvents. | Improved processability for device fabrication. |

Sustainable Chemistry and Circular Economy Considerations

As the chemical industry moves towards more sustainable practices, the entire lifecycle of a chemical compound, from its synthesis to the end-of-life of materials derived from it, is of critical importance.

Eco-Friendly Synthesis and Processing Strategies

The synthesis of this compound and its subsequent polymerization or framework formation should ideally be conducted using principles of green chemistry. This includes the use of renewable feedstocks, energy-efficient reaction conditions, and the avoidance of hazardous reagents and solvents.

Research into the sustainable synthesis of aromatic aldehydes is an active area. mdpi.com While the specific synthesis of this compound from bio-based resources has not been extensively reported, general methodologies for the oxidation of alkylated benzenes to aldehydes could be adapted. The use of heterogeneous catalysts and milder oxidants would be preferable to traditional stoichiometric and often hazardous oxidation methods.

In the context of producing polymers and frameworks, the use of solvent-free or mechanochemical synthesis methods is a promising green alternative to traditional solution-based syntheses. These methods can reduce solvent waste and energy consumption. For instance, the synthesis of COFs via ball milling has been shown to be an effective and more environmentally friendly approach. researchgate.net

Recyclability and Degradability of Derived Materials

The long-term environmental impact of materials derived from this compound is a crucial consideration. The robust nature of aromatic polymers and frameworks, while advantageous for many applications, can also lead to persistence in the environment.

The recyclability of these materials is a key aspect of a circular economy. For thermoplastic polymers derived from this aldehyde, mechanical recycling could be a viable option. However, for crosslinked materials like COFs, chemical recycling strategies that allow for the depolymerization of the framework back to its constituent monomers would be highly desirable. The reversible nature of the imine bond in many COFs offers a potential pathway for chemical recycling under specific conditions, such as acidic hydrolysis. nih.gov

The biodegradability of materials containing aromatic units is generally limited compared to their aliphatic counterparts. nih.govnih.gov The presence of the stable benzene ring in the backbone of polymers and frameworks derived from this compound suggests that they would not be readily biodegradable. However, the incorporation of biodegradable segments into the polymer chain or the design of frameworks with cleavable linkers could enhance their susceptibility to microbial degradation at the end of their service life. Further research is needed to assess the environmental fate of these materials and to develop strategies for their sustainable end-of-life management. scielo.brresearchgate.net

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3,5,6-Tetramethylterephthalaldehyde, and how can low yields due byproduct formation be mitigated?

- Methodological Answer : The compound is synthesized via bromination of durene (1,2,4,5-tetramethylbenzene) followed by oxidation. For example, Yakubov et al. (1993) achieved 72% yield by reacting 3,6-bis(bromomethyl)durene with dimethyl sulfoxide (DMSO) under reflux conditions. To minimize byproducts like 3,6-bis(hydroxymethyl)durene, strict anhydrous conditions and controlled stoichiometry of oxidizing agents (e.g., DMSO) are critical. Post-reaction purification via recrystallization from acetone/hexane mixtures improves purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm aldehyde proton signals (δ 10.2–10.4 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm).

- Elemental Analysis : Verify C (75.76%) and H (7.42%) content.

- XRPD : Assess crystallinity and polymorphic forms.

Discrepancies in elemental analysis (e.g., nitrogen contamination) may arise from ammonium salt adducts, as observed in fluorinated analogs, requiring additional mass spectrometry (MS) validation .

Q. How does the steric hindrance of tetramethyl groups influence the compound’s reactivity?

- Methodological Answer : The methyl groups at the 2,3,5,6-positions create steric bulk, reducing electrophilicity at the aldehyde groups. This hinders nucleophilic additions (e.g., imine formation) unless activated by Lewis acids like AlCl3. Kinetic studies using UV-Vis spectroscopy can monitor reaction rates under varying steric conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict optimal catalysts and solvents. For example, Screttas et al. (2012) used DFT to identify that Pd(PPh3)4 enhances Suzuki-Miyaura coupling of brominated precursors by lowering activation barriers. Solvent polarity (e.g., toluene vs. DMF) is modeled to minimize side reactions .

Q. What mechanisms explain thermal decomposition discrepancies observed in TGA-DSC studies?

- Methodological Answer : Thermogravimetric analysis (TGA) of this compound shows decomposition onset at ~250°C, but conflicting mass loss profiles may arise from sublimation vs. degradation. To resolve this:

- Gas Chromatography-MS : Analyze evolved gases (e.g., CO, formaldehyde).

- XRPD of Condensates : Differentiate between sublimed product (crystalline) and decomposed residues (amorphous).

Evidence from fluorinated analogs suggests ammonium adducts (e.g., C14O4H7F8N) may form during decomposition, altering elemental ratios .

Q. How can this compound be utilized in designing N-heterocyclic carbene (NHC) metal complexes?

- Methodological Answer : The aldehyde groups serve as precursors for imidazolinium salts, which are key to NHC synthesis. For instance, reacting the dialdehyde with isopropylamine under acidic conditions yields a benzimidazolium ligand. Complexation with PdCl2 in pyridine produces a PEPPSI-type catalyst, characterized by single-crystal X-ray diffraction to confirm square-planar geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。